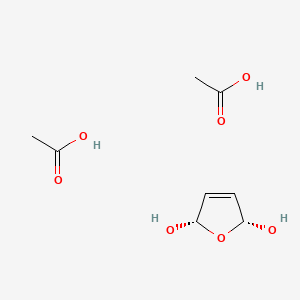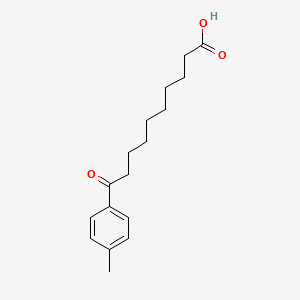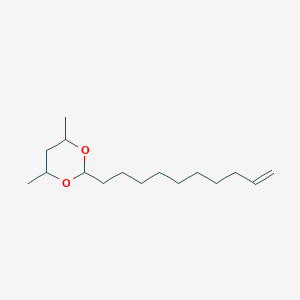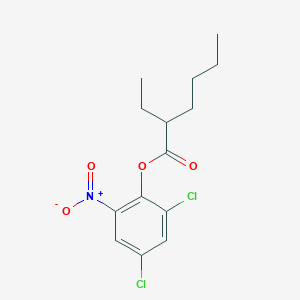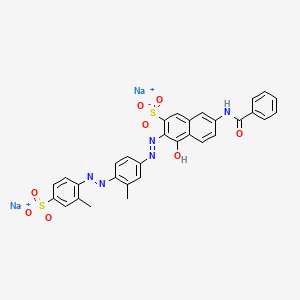![molecular formula C12H16ClN3O3 B14735681 Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate CAS No. 6526-81-4](/img/structure/B14735681.png)
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is widely used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality and high efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific oxidizing or reducing agents.
Hydrolysis Products: 4-chloroaniline and tert-butyl carbamate.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
- Tert-butyl (4-chlorobutyl)carbamate
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness: Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it particularly valuable in various research and industrial applications .
Propiedades
Número CAS |
6526-81-4 |
|---|---|
Fórmula molecular |
C12H16ClN3O3 |
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(18)16-15-10(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,16,18)(H2,14,15,17) |
Clave InChI |
VTQIAXIDINPWQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


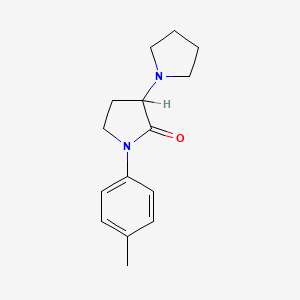
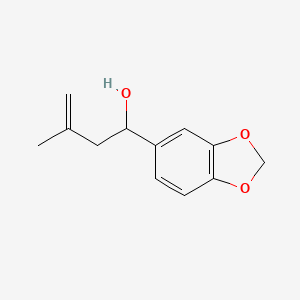
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
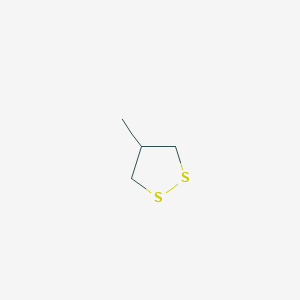
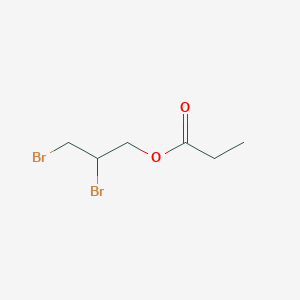
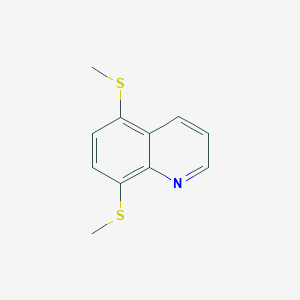
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
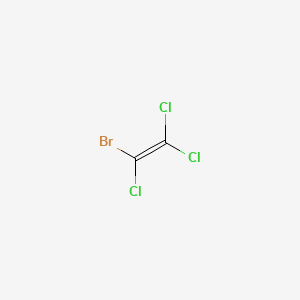
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
